(2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a methyl group, linked to a pyrrolidine ring through a methanone bridge, which is further connected to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Vanillin acetate
Uniqueness
Compared to similar compounds, (2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone stands out due to its unique combination of functional groups and ring structures.
Properties
IUPAC Name |
(2-amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-7-9(17-13(14)16-8)12(19)18-5-2-3-10(18)11-15-4-6-20-11/h4,6-7,10H,2-3,5H2,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUPPYNWLFREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=O)N2CCCC2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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